molecular formula C9H10ClF3N2 B13716957 2-(3-Azetidinyl)-4-(trifluoromethyl)pyridine Hydrochloride

2-(3-Azetidinyl)-4-(trifluoromethyl)pyridine Hydrochloride

Katalognummer: B13716957
Molekulargewicht: 238.64 g/mol
InChI-Schlüssel: QYHRWIWEKKNJOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “MFCD32662201” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields. This compound is utilized in numerous research and industrial applications due to its distinctive characteristics.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD32662201” involves a series of chemical reactions under controlled conditions. The process typically starts with the selection of appropriate starting materials, followed by a sequence of reactions such as condensation, cyclization, and purification steps. The reaction conditions, including temperature, pressure, and pH, are meticulously controlled to ensure the desired yield and purity of the compound.

Industrial Production Methods: In industrial settings, the production of “MFCD32662201” is scaled up using advanced techniques such as continuous flow reactors and automated synthesis systems. These methods enhance the efficiency and consistency of the production process, allowing for large-scale manufacturing while maintaining high standards of quality and safety.

Analyse Chemischer Reaktionen

Types of Reactions: “MFCD32662201” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.

    Substitution: In substitution reactions, specific atoms or groups in the compound are replaced by other atoms or groups, altering its chemical structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are employed, often in anhydrous solvents.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, depending on the desired substitution.

Major Products: The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

“MFCD32662201” has a broad spectrum of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, facilitating the formation of complex molecules.

    Biology: The compound is employed in biochemical assays and as a probe to study biological processes.

    Medicine: It has potential therapeutic applications, including drug development and pharmacological studies.

    Industry: “MFCD32662201” is utilized in the production of specialty chemicals, polymers, and advanced materials.

Wirkmechanismus

“MFCD32662201” can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with analogous structures or functional groups. The key differences may lie in their reactivity, stability, and specific applications. For instance, while some compounds may share similar synthetic routes, “MFCD32662201” might exhibit superior performance in certain reactions or applications due to its unique structural features.

Vergleich Mit ähnlichen Verbindungen

  • Compound A
  • Compound B
  • Compound C

These compounds share certain similarities with “MFCD32662201” but differ in their specific properties and applications, making “MFCD32662201” a distinct and valuable chemical entity in various fields of research and industry.

Eigenschaften

Molekularformel

C9H10ClF3N2

Molekulargewicht

238.64 g/mol

IUPAC-Name

2-(azetidin-3-yl)-4-(trifluoromethyl)pyridine;hydrochloride

InChI

InChI=1S/C9H9F3N2.ClH/c10-9(11,12)7-1-2-14-8(3-7)6-4-13-5-6;/h1-3,6,13H,4-5H2;1H

InChI-Schlüssel

QYHRWIWEKKNJOO-UHFFFAOYSA-N

Kanonische SMILES

C1C(CN1)C2=NC=CC(=C2)C(F)(F)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.